molecular formula C6H3BrF2N2O3 B8632773 3-(Bromodifluoromethoxy)-2-nitropyridine CAS No. 1620575-07-6

3-(Bromodifluoromethoxy)-2-nitropyridine

Cat. No. B8632773
M. Wt: 269.00 g/mol
InChI Key: FEAYCBWGIZVHLV-UHFFFAOYSA-N
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Patent
US09365583B2

Procedure details

To a stirred solution of sodium hydride (856 mg, 21.41 mmol) in N-methylpyrrolidinone (20 mL) was added a solution of 2-nitropyridin-3-ol (2 g, 14.28 mmol) in N-methylpyrrolidinone (10 mL). The reaction mixture was stirred at 20° C. for 30 min followed by heating at 50° C. for another 30 min before cooling to 20° C. CF2Br2 (4.49 g, 21.41 mmol) was added dropwise and the resulting mixture was stirred at 20° C. for 18 h. Then CF2Br2 (8.99 g, 42.83 mmol) was added dropwise and the mixture was stirred at 20° C. for another 18 h. The reaction mixture was slowly quenched into saturated aqueous ammonium chloride solution (30 mL) and extracted with ethyl acetate (2×50 mL). The combined organic layers were washed with water (2×50 mL), brine (2×50 mL), dried over anhydrous sodium sulfate and concentrated in vacuo. The resulting residue was purified by column chromatography (silica gel, 100-200 mesh, 15% ethyl acetate in petroleum ether) affording product (890 mg, 23%): 1H NMR (400 MHz, chloroform-d) δ 8.53-8.51 (m, 1H), 7.99-7.97 (m, 1H), 7.72-7.69 (m, 1H).
Quantity
856 mg
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.49 g
Type
reactant
Reaction Step Two
Quantity
8.99 g
Type
reactant
Reaction Step Three
Yield
23%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[N+:3]([C:6]1[C:11]([OH:12])=[CH:10][CH:9]=[CH:8][N:7]=1)([O-:5])=[O:4].[C:13](Br)([Br:16])([F:15])[F:14]>CN1CCCC1=O>[Br:16][C:13]([F:15])([F:14])[O:12][C:11]1[C:6]([N+:3]([O-:5])=[O:4])=[N:7][CH:8]=[CH:9][CH:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
856 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=NC=CC=C1O
Name
Quantity
20 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
4.49 g
Type
reactant
Smiles
C(F)(F)(Br)Br
Step Three
Name
Quantity
8.99 g
Type
reactant
Smiles
C(F)(F)(Br)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 20° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating at 50° C. for another 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
before cooling to 20° C
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at 20° C. for 18 h
Duration
18 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at 20° C. for another 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was slowly quenched into saturated aqueous ammonium chloride solution (30 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×50 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (2×50 mL), brine (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by column chromatography (silica gel, 100-200 mesh, 15% ethyl acetate in petroleum ether)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC(OC=1C(=NC=CC1)[N+](=O)[O-])(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 890 mg
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 23.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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